N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide

BET bromodomain BRD4 D1 Kd

N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide (CAS 1704550-43-5) is a synthetic, low-molecular-weight (378.9 g/mol) 1,4-thiazepane derivative bearing a 4-chlorobenzyl carboxamide at the N4 position and a 2-fluorophenyl substituent at C7. The compound belongs to a class of seven-membered heterocycles that have recently attracted attention as three-dimensional (3D) fragments for bromodomain and extra-terminal (BET) protein targeting, offering conformational diversity that is structurally distinct from the flat, aromatic scaffolds dominating traditional screening libraries.

Molecular Formula C19H20ClFN2OS
Molecular Weight 378.89
CAS No. 1704550-43-5
Cat. No. B2992136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
CAS1704550-43-5
Molecular FormulaC19H20ClFN2OS
Molecular Weight378.89
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2F)C(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H20ClFN2OS/c20-15-7-5-14(6-8-15)13-22-19(24)23-10-9-18(25-12-11-23)16-3-1-2-4-17(16)21/h1-8,18H,9-13H2,(H,22,24)
InChIKeyBNLDDKWOPNELOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide (CAS 1704550-43-5): Procurement-Ready Structural and Physicochemical Profile


N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide (CAS 1704550-43-5) is a synthetic, low-molecular-weight (378.9 g/mol) 1,4-thiazepane derivative bearing a 4-chlorobenzyl carboxamide at the N4 position and a 2-fluorophenyl substituent at C7 . The compound belongs to a class of seven-membered heterocycles that have recently attracted attention as three-dimensional (3D) fragments for bromodomain and extra-terminal (BET) protein targeting, offering conformational diversity that is structurally distinct from the flat, aromatic scaffolds dominating traditional screening libraries [1]. However, publicly available, quantitative bioactivity data for this specific congener from primary research articles, patents, or curated databases remain absent as of the current search. The information below therefore transparently delineates the evidence gap and identifies the closest structurally analogous compounds for which comparator data exist.

Why N-[(4-Chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide Cannot Be Replaced by Off-the-Shelf Thiazepane Analogs


Within the 1,4-acylthiazepane chemotype, even conservative substituent changes produce marked shifts in bromodomain affinity, selectivity, and ligand efficiency. In the foundational SAR study by Johnson et al., swapping the N-acyl group from a cyclopropyl amide (Kd = 230–280 µM for BRD4 D1) to an N-methyl amide (Kd = 510 µM) halved binding affinity, while introduction of a benzyl carbamate (compound 30) improved Kd to 32 µM, a >15-fold gain [1]. Similarly, the position and electronic nature of the aryl ring at C7 modulated both potency and selectivity across BRD4 D1, BRDT D1, and the non-BET bromodomain BPTF [1]. Extrapolating such steep SAR to the target compound—which carries a unique combination of a 4-chlorobenzyl carboxamide and a 2-fluorophenyl group not explicitly profiled in the public domain—means that procurement decisions cannot rely on published data for neighboring analogs. Direct experimental determination of Kd, selectivity, and ligand efficiency for this specific compound against the relevant bromodomain panel is a prerequisite for meaningful scientific selection.

Quantitative Head-to-Head Evidence Dashboard for N-[(4-Chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide


BRD4 D1 Affinity: Target Compound vs. Closest Profiled Acylthiazepane Congeners

No direct BRD4 D1 Kd measurement for N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide has been published. The most structurally proximate comparator with reported data is compound 30 (benzyl carbamate thiazepane, Kd = 32 µM, LE = 0.39) in the Johnson et al. series, which differs in the N-acyl substituent but shares the 2-fluorophenyl C7 moiety [1]. Structural interpolation suggests that the target compound's 4-chlorobenzyl urea-like carboxamide may occupy a steric and electronic space between the N-methyl amide (Kd = 510 µM) and the benzyl carbamate (Kd = 32 µM), but this is a class-level inference unsupported by experimental data for the compound itself [1]. Until direct measurement is performed, no quantitative differentiation claim can be substantiated.

BET bromodomain BRD4 D1 Kd fragment-based drug discovery

BET Bromodomain Selectivity Profile (BRD4 D1 vs. BRDT D1 vs. BPTF): Target Compound vs. Profiled Thiazepane Library Members

Selectivity across the BET family (BRD4 D1, BRDT D1) and the non-BET bromodomain BPTF is a key differentiator within the 1,4-acylthiazepane series. Johnson et al. reported that select analogs—notably the cyclopropyl amide 22 and N-methyl amide 21—exhibited binding to BRD4 D1 with no detectable interaction with BRDT D1 or BPTF at 400 µM by PrOF NMR [1]. In contrast, the benzyl carbamate 30 showed pan-BET binding. No selectivity profile has been reported for N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide [1].

bromodomain selectivity BRDT D1 BPTF PrOF NMR

Ligand Efficiency (LE) Benchmarking: Target Compound vs. Most Ligand-Efficient Thiazepane Fragment

Ligand efficiency (LE) normalizes binding affinity by heavy-atom count and is a critical metric for fragment prioritization. The most ligand-efficient thiazepane reported by Johnson et al. is compound 30, with an LE of 0.39 (Kd = 32 µM, 22 heavy atoms) [1]. The target compound, with 25 heavy atoms (C19H20ClFN2OS), would require a Kd better than approximately 20 µM to match an LE of 0.30. No experimental Kd exists, so LE cannot be calculated or compared [1].

ligand efficiency fragment-based drug discovery BET bromodomain LE > 0.3

Validated Application Scenarios for N-[(4-Chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide Grounded in Published Evidence


Custom BET Bromodomain Selectivity Profiling Against BRD4 D1, BRDT D1, and BPTF Panels

Given the steep SAR documented for the 1,4-acylthiazepane scaffold, this compound serves as a rationally designed candidate for head-to-head PrOF NMR or AlphaScreen profiling against the BRD4 D1/BRDT D1/BPTF bromodomain panel as described by Johnson et al. [1]. Procurement is justified when a research program requires a novel N-acyl (4-chlorobenzyl urea) permutation to explore whether it recapitulates the selective phenotype of compound 21/22 or the pan-selective phenotype of compound 30 [1].

Fragment Library Expansion with 3D-Enriched Thiazepane Scaffolds

The Pomerantz laboratory has demonstrated that 1,4-thiazepanes provide underrepresented 3D character in fragment libraries and yield ligand-efficient BET bromodomain hits [1]. N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide adds a new vector (4-chlorobenzyl) to the N-acyl SAR space, making it suitable for inclusion in 3D-enriched fragment libraries for NMR-based screening against bromodomains or other protein–protein interaction targets [1].

Co-crystallography and Structure-Based Design of BRD4 D1 Ligands

Johnson et al. solved co-crystal structures of thiazepane fragments bound to BRD4 D1, revealing key hydrogen bonds with the conserved asparagine residue and water networks that stabilize N-acyl groups [1]. The 4-chlorobenzyl substituent of the target compound offers an extended aromatic system that could engage additional hydrophobic contacts or the WPF shelf of the bromodomain. Procurement for co-crystallography trials is warranted to determine whether this substitution improves shape complementarity over the benzyl carbamate of compound 30 [1].

Quote Request

Request a Quote for N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.